REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)=[CH:3][CH:2]=1.[C:13]([C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1)#[N:14]>ClCCl.C(N(CC)CC)C>[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:8][CH2:9][N:10]([C:19](=[O:20])[C:18]3[CH:22]=[CH:23][C:15]([C:13]#[N:14])=[CH:16][CH:17]=3)[CH2:11][CH2:12]2)=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)N1CCNCC1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
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CUSTOM
|
Details
|
The reaction mixture was then stirred under argon for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The dichloromethane solvent was removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
The organic extracts were then washed with aqueous sodium hydrogen carbonate solution, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a colourless oil which
|
Type
|
CUSTOM
|
Details
|
was crystallised from ethyl acetate/isohexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)N1CCN(CC1)C(C1=CC=C(C=C1)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |